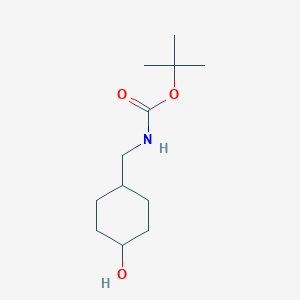

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate

Vue d'ensemble

Description

Tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₁NO₃ . It falls under the category of carbamates and features a tert-butyl group attached to a carbamate moiety. The compound’s structure includes a cyclohexyl ring with a hydroxyl group and a methyl group. It is synthesized for various applications, including potential pharmaceutical use.

Synthesis Analysis

The synthesis of tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate involves the reaction between tert-butyl isocyanate and 4-hydroxycyclohexylamine. The isocyanate group of tert-butyl isocyanate reacts with the amino group of 4-hydroxycyclohexylamine, resulting in the formation of the carbamate linkage. The reaction typically occurs under mild conditions and yields the desired product.

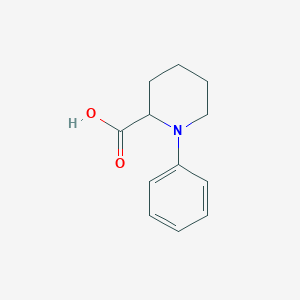

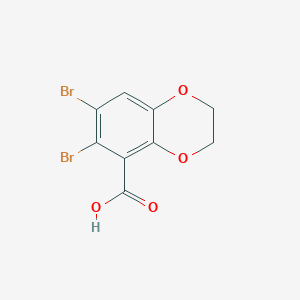

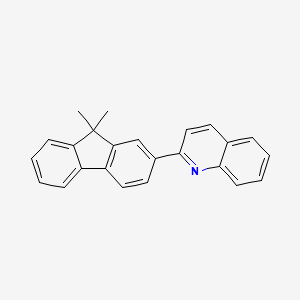

Molecular Structure Analysis

The molecular structure of tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate consists of the following components:

- Tert-butyl group (tert-C₄H₉) : Attached to the carbamate nitrogen, providing steric hindrance and stability.

- 4-hydroxycyclohexyl group : Forms the cyclohexyl ring, contributing to the overall structure.

- Carbamate moiety (NHCOO-) : Connects the tert-butyl and cyclohexyl portions.

!Molecular Structure

Chemical Reactions Analysis

Tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions may lead to the formation of derivatives or breakdown products.

Physical And Chemical Properties Analysis

- Density : Approximately 1.1 g/cm³.

- Boiling Point : Around 337.7°C at 760 mmHg.

- Vapour Pressure : Negligible at 25°C.

- Enthalpy of Vaporization : Approximately 67.3 kJ/mol.

- Flash Point : Approximately 158.0°C.

- Index of Refraction : 1.485.

- Molar Refractivity : 57.9 cm³/mol.

- Polar Surface Area : 59 Ų.

- Polarizability : 23.0 x 10⁻²⁴ cm³.

- Surface Tension : Approximately 38.8 dyne/cm.

- Molar Volume : Approximately 202.0 cm³.

Applications De Recherche Scientifique

Enantioselective Synthesis

Tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as shown by Ober et al. (2004). The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, which is key in β-2-deoxyribosylamine (Ober, M., Marsch, M., Harms, K., & Carell, T. (2004)).

Synthetic Methodologies

A rapid synthetic method for a related tert-butyl carbamate compound, important in the production of biologically active compounds like omisertinib (AZD9291), was established by Zhao et al. (2017). This work illustrates the broader role of tert-butyl carbamates in synthesizing biologically relevant molecules (Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017)).

Directed Hydrogenation

Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield diastereomers of certain tert-butyl carbamate esters. This research demonstrates the precision achievable in chemical synthesis through the use of tert-butyl carbamates (Smith, M. E. B., Derrien, N., Lloyd, M., Taylor, S., Chaplin, D., & Mccague, R. (2001)).

Antioxidant Synthesis

Research by Pan et al. (1998) involved synthesizing new antioxidants containing tert-butyl groups, like 3,5-di-tert-butyl 4-hydroxyl benzyl n-octadecyl carbamate. These studies highlight the application of tert-butyl carbamates in creating compounds with enhanced thermal stability and effectiveness in protecting materials like polypropylene against thermal oxidation (Pan, J.-q., Liu, N.-S., & Lau, W. (1998)).

Safety And Hazards

- Toxicity : The compound’s toxicity profile should be evaluated based on its intended use.

- Handling Precautions : Proper protective equipment (gloves, goggles) should be worn during handling.

- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.

Orientations Futures

Research on tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate should focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications for enhanced properties.

- Applications : Assess its use in agriculture, medicine, or materials science.

Propriétés

IUPAC Name |

tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYVCQSOGJIMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649614 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate | |

CAS RN |

1021919-45-8 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1021919-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.